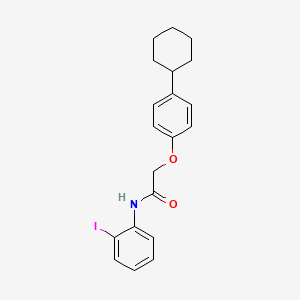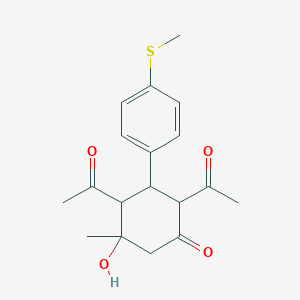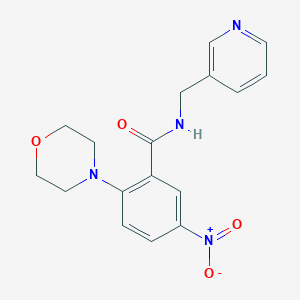![molecular formula C27H29ClN4O5 B4228097 Tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate](/img/structure/B4228097.png)
Tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate: is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the benzodioxole moiety: This step may involve the coupling of a benzodioxole derivative with the pyrazole intermediate.
Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the piperidine ring: This step involves the cyclization of an appropriate precursor.
Introduction of the tert-butyl ester group: This can be achieved through esterification reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate:
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Biological Research: Studying its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: Investigating its interactions with biomolecules and its role in modulating biological activities.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate: can be compared with other pyrazole derivatives, benzodioxole-containing compounds, and piperidinecarboxylates.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. The presence of the benzodioxole moiety, chlorophenyl group, and pyrazole ring contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN4O5/c1-27(2,3)37-26(34)31-12-10-17(11-13-31)19-15-32(18-8-9-22-23(14-18)36-16-35-22)30-24(19)25(33)29-21-7-5-4-6-20(21)28/h4-9,14-15,17H,10-13,16H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQZXOCKDGSUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN(N=C2C(=O)NC3=CC=CC=C3Cl)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4228016.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]alaninamide](/img/structure/B4228024.png)
![ethyl 4-(anilinocarbonyl)-3-methyl-5-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4228036.png)

![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]-3-nitrobenzamide](/img/structure/B4228049.png)
![2-[(5-nitro-2-pyridinyl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4228062.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228069.png)
![N-{1-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-3,4-dichlorobenzamide](/img/structure/B4228078.png)
![11-(furan-2-yl)-3-methyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4228080.png)

![methyl [1-({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbonothioyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4228087.png)

![4-(cyclohexylamino)-N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitrobenzamide](/img/structure/B4228102.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228111.png)
